4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
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Overview
Description
4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a complex organic compound characterized by its bromophenyl group and piperidine ring structure
Mechanism of Action
Target of Action
Similar compounds, such as 4-bromophenylacetic acid, have been found to interact with plant protoplasts
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules, leading to various changes .
Biochemical Pathways
Brominated compounds are known to participate in various reactions, including suzuki–miyaura coupling , a widely-used reaction in organic chemistry. This reaction involves the cross-coupling of an organoboron compound with a halide or pseudo-halide .
Result of Action
Similar compounds, such as 4-bromophenylacetic acid, have been found to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Action Environment
It’s known that the stability of organoboron compounds, which are often used in reactions involving brominated compounds, can be affected by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable intermediate in cross-coupling reactions.
Biology: In biological research, 4-(4-Bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the piperidine ring.
4-Bromobiphenyl: Contains a biphenyl structure instead of a piperidine ring.
N-(4-Bromophenyl)acetamide: Features an acetamide group instead of a carboxylic acid.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-2-13(18)17-9-7-15(8-10-17,14(19)20)11-3-5-12(16)6-4-11/h2-6H,1,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMPWLADHATGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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